

# Application Notes: Identifying Sorafenib Resistance Mechanisms Using CRISPR-Cas9

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#### Introduction

Sorafenib is a multi-kinase inhibitor used as a first-line treatment for advanced hepatocellular carcinoma (HCC) and other cancers.[1][2][3][4] It functions by targeting several key signaling pathways involved in cell proliferation and angiogenesis, including the Raf/MEK/ERK pathway, VEGFR, and PDGFR.[4][5] However, a significant challenge in its clinical use is the development of primary or acquired resistance, which limits its long-term efficacy.[1][2][6][7] The clustered regularly interspaced short palindromic repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a revolutionary tool for functional genomics.[8] Genome-wide CRISPR screens, in particular, allow for the systematic knockout or activation of nearly every gene in the genome to identify those that modulate cellular responses to drug treatment, providing an unbiased approach to uncovering the complex mechanisms of Sorafenib resistance.[2][8][9]

# Key Mechanisms of Sorafenib Resistance Identified by CRISPR Screens

Genome-scale CRISPR screens have successfully identified a variety of genes and signaling pathways that, when altered, confer resistance to Sorafenib. These findings span across different cancer types and highlight several core biological processes that tumor cells exploit to evade treatment.

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- 1. Deregulation of Oxidative Stress Response: A prominent mechanism identified in HCC is the disruption of the KEAP1-Nrf2 pathway.[2][10] A genome-wide CRISPR/Cas9 screen identified Kelch-like ECH-associated protein 1 (KEAP1) as a top candidate gene involved in Sorafenib sensitivity.[2][10] KEAP1 is a negative regulator of Nrf2, a master transcription factor for antioxidant responses.[2][10] Loss of KEAP1 leads to the stabilization and increased activity of Nrf2, which in turn upregulates the expression of antioxidant genes like NQO1 and GPX2.[2] [10] This enhanced antioxidant capacity allows cancer cells to counteract the Sorafenib-induced increase in reactive oxygen species (ROS), thereby promoting cell survival and resistance.[2][10]
- 2. Metabolic Reprogramming: CRISPR screens have revealed that cancer cells can rewire their metabolism to survive Sorafenib treatment. A key finding in HCC is the role of the serine synthesis pathway (SSP).[1][11][12][13] A genome-wide screen identified phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the SSP, as a critical driver of Sorafenib resistance.[1][11][12][13][14] Sorafenib treatment was found to activate the SSP, leading to the production of serine, NADPH, and  $\alpha$ -ketoglutarate, which help mitigate oxidative stress and support cell survival.[1][11][12] Inactivation of PHGDH paralyzes this pathway, increases ROS levels, and resensitizes HCC cells to Sorafenib.[1][12]
- 3. Activation of Alternative Signaling Pathways: In acute myeloid leukemia (AML) with FLT3 mutations, resistance to Sorafenib is often mediated by the reactivation of downstream signaling cascades. A genome-wide CRISPR screen identified negative regulators of the MAPK and mTOR pathways, including LZTR1, NF1, TSC1, and TSC2, as mediators of Sorafenib resistance.[15][16][17] Loss of these tumor suppressors leads to the hyperactivation of MAPK and/or mTORC1 signaling, allowing the cells to bypass FLT3 inhibition by Sorafenib.[15][16]
- 4. Upregulation of Autophagy: CRISPR activation (CRISPRa) screens, which upregulate gene expression, have also provided valuable insights. A genome-scale CRISPRa screen identified Metaxin 1 (MTX1) as a contributor to Sorafenib resistance in HCC.[18][19] Overexpression of MTX1 was found to promote resistance by augmenting autophagy, a cellular process that can help cancer cells survive under stress conditions like drug treatment.[19] Mechanistically, MTX1 interacts with and inhibits the autophagy negative regulator CISD1.[19]

### **Data Presentation**



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Quantitative data from these studies demonstrate the significant impact of gene modulation on Sorafenib sensitivity.



Gene	CRISPR Method	Cancer Type	Function in Resistance	Reference
PHGDH	Knockout Screen	Hepatocellular Carcinoma (HCC)	A critical enzyme in the serine synthesis pathway; its inactivation sensitizes cells to Sorafenib by increasing ROS.	[1][11][12][14]
KEAP1	Knockout Screen	Hepatocellular Carcinoma (HCC)	A negative regulator of Nrf2; its disruption leads to increased antioxidant response and resistance to Sorafenib, Lenvatinib, and Regorafenib.	[2][10][20]
LZTR1, NF1, TSC1, TSC2	Knockout Screen	Acute Myeloid Leukemia (AML)	Negative regulators of the MAPK and mTOR pathways; their loss confers resistance by activating these downstream survival pathways.	[15][16][17]
LRP8	Activation Screen	Hepatocellular Carcinoma (HCC)	Overexpression activates β-catenin signaling, promoting	[6]



					resistance and reducing apoptosis.	
MTX1	Activation Screen		Hepatoo Carcino (HCC)		Overexpression enhances autophagy by inhibiting CISD1, contributing to Sorafenib resistance.	[18][19]
CARM1	Knockout Screen		Hepatoo Carcino (HCC)		Knockdown enhances ferroptosis induced by Sorafenib.	[21]
Cell Line	Genetic Modification		fenib (Wild-	Sorafenil IC50 (Modified	Fold Chan	ge Reference
HUH-7	KEAP1 Knockout	~5 µl	M	>10 μM	>2.0x	[2]
HepG2	KEAP1	~6 µl	VI	>10 μM	>1.6x	[2]

# **Visualizations of Key Signaling Pathways**

~8 µM

Knockout

PHGDH

Knockout

MHCC97L

~4 µM

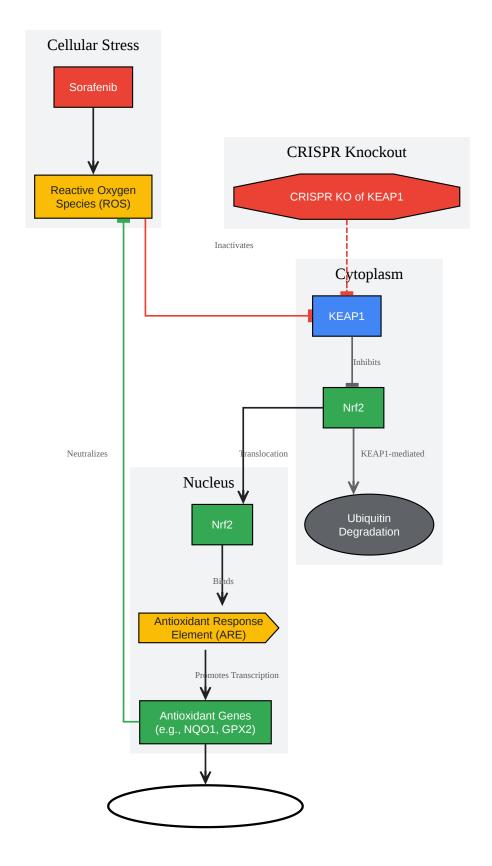
[14]

~0.5x

)

(Sensitization

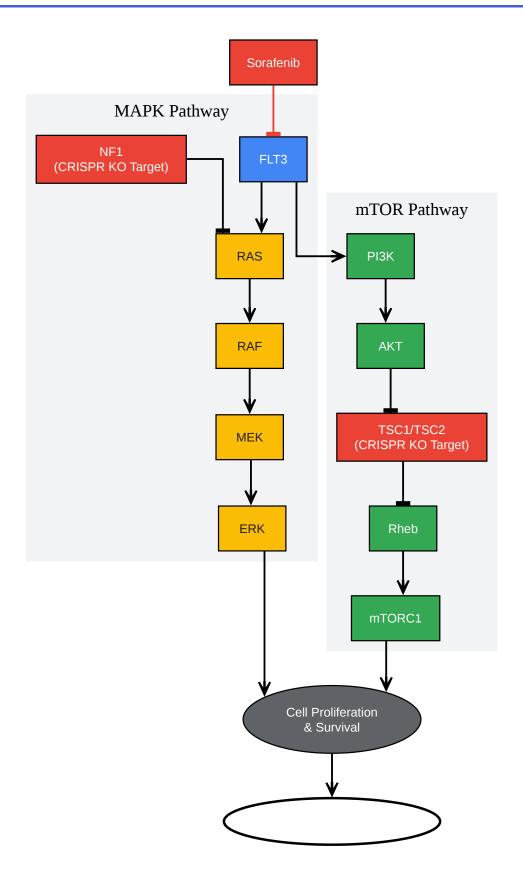




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Caption: The KEAP1-Nrf2 pathway in Sorafenib resistance.





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Caption: MAPK and mTOR pathways in Sorafenib resistance.

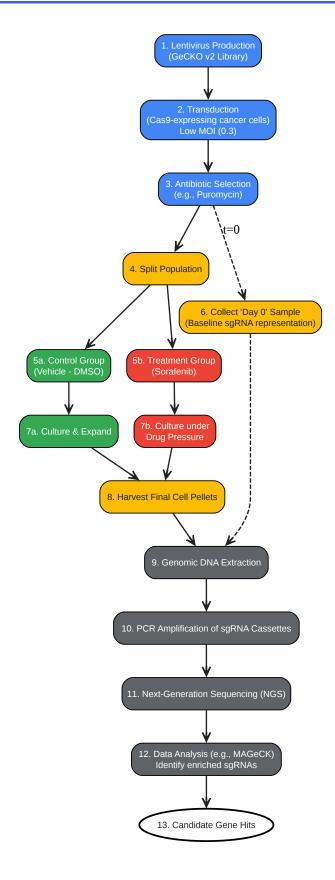


# Protocols: A Guide to CRISPR-Based Investigation of Sorafenib Resistance

# Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Sorafenib Resistance Genes

This protocol outlines a pooled, negative selection screen to identify genes whose loss confers resistance to Sorafenib.





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Caption: Experimental workflow for a CRISPR knockout screen.



#### Methodology

#### • Cell Line Preparation:

- Establish a stable Cas9-expressing cell line (e.g., HCC line MHCC97L or HUH-7) by transducing with a lentiviral vector encoding Cas9, followed by antibiotic selection (e.g., blasticidin).
- Confirm Cas9 expression and activity via Western blot and functional assays (e.g., SURVEYOR assay with a control sgRNA).

#### • Lentiviral Library Production:

- Produce pooled lentivirus for the genome-scale CRISPR knockout library (e.g., Human GeCKO v2 Library A) by co-transfecting HEK293T cells with the library plasmid pool, and packaging plasmids (e.g., psPAX2 and pMD2.G).[14][21]
- Harvest the virus-containing supernatant at 48 and 72 hours post-transfection, filter (0.45 μm), and determine the viral titer.

#### Library Transduction and Selection:

- Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity
  of infection (MOI) of ~0.3 to ensure most cells receive a single sgRNA.[8] Maintain a cell
  number that ensures at least 300-500x coverage of the library.
- After 24-48 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

#### • Sorafenib Treatment Screen:

- After selection is complete, harvest a portion of the cells as the initial "Day 0" time point to serve as a baseline for sgRNA representation.[8]
- Split the remaining cell population into two arms: a control group treated with vehicle (DMSO) and a treatment group treated with a predetermined concentration of Sorafenib (e.g., GI50 concentration).[14]

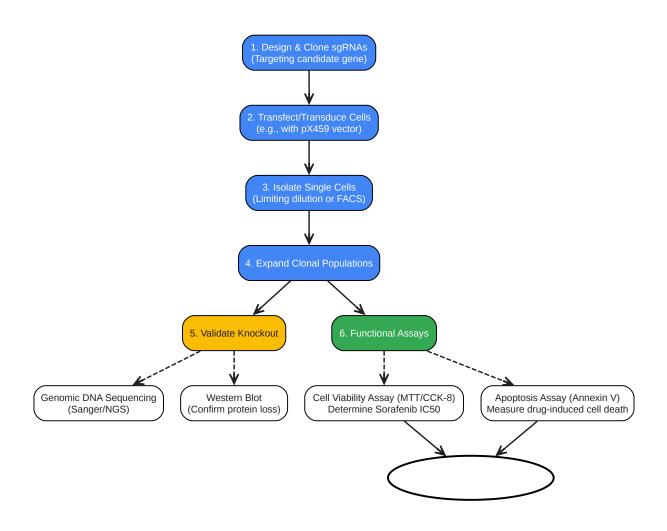


- Culture the cells for a defined period (e.g., 14-21 days or until a clear growth difference is observed), ensuring the library coverage is maintained at each passage.[9]
- Sample Processing and Sequencing:
  - Harvest the final cell pellets from both the control and Sorafenib-treated arms.
  - Extract genomic DNA (gDNA) from the Day 0 and final time-point pellets.
  - Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol.
     The first PCR amplifies the sgRNA region, and the second adds Illumina sequencing adapters and barcodes.[8][22]
  - Purify the PCR products and perform high-throughput sequencing on an Illumina platform.
- Data Analysis:
  - Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
  - Use bioinformatics tools like Model-based Analysis of Genome-wide CRISPR-Cas9
     Knockout (MAGeCK) to identify sgRNAs and, subsequently, genes that are significantly
     enriched in the Sorafenib-treated population compared to the control.[2][10] Enriched
     sgRNAs target genes whose knockout confers a fitness advantage (resistance).

### **Protocol 2: Validation of Candidate Resistance Genes**

This protocol describes the steps to validate a top candidate gene (e.g., KEAP1) from the primary screen.





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